Dorsomorphin - 866405-64-3

Dorsomorphin

Catalog Number: EVT-266310
CAS Number: 866405-64-3
Molecular Formula: C24H25N5O
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dorsomorphin is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine which is substituted at positions 3 and 6 by pyridin-4-yl and p-[2-(piperidin-1-yl)ethoxy]phenyl groups, respectively. It is a potent, selective, reversible, and ATP-competitive inhibitor of AMPK (AMP-activated protein kinase, EC 2.7.11.31) and a selective inhibitor of bone morphogenetic protein (BMP) signaling. It has a role as an EC 2.7.11.31 {[hydroxymethylglutaryl-CoA reductase (NADPH)] kinase} inhibitor and a bone morphogenetic protein receptor antagonist. It is a pyrazolopyrimidine, a member of piperidines, an aromatic ether and a member of pyridines.
Dorsomorphin is a natural product found in Trigonella foenum-graecum with data available.
Source and Classification

Dorsomorphin, also known as compound C, is classified as a small molecule inhibitor. It was initially identified through a screening process aimed at discovering compounds that could perturb dorsoventral axis formation in zebrafish embryos. The compound's structure is characterized by the formula C24_{24}H25_{25}N5_5O·2HCl·H2_2O, with a molecular weight of approximately 490.43 g/mol . Dorsomorphin functions primarily through the inhibition of BMP type I receptors, specifically ALK2, ALK3, and ALK6, which are crucial for BMP-mediated signaling pathways involved in various biological processes .

Synthesis Analysis

The synthesis of dorsomorphin involves several steps utilizing parallel library synthesis techniques. Initial efforts focused on modifying the pyrimidine core structure to enhance the compound's bioactivity and selectivity against BMP signaling. The synthesis process yielded 63 distinct compounds, with dorsomorphin being identified for its potent inhibitory effects on BMP signaling pathways . The specific synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
  2. Reagents: Various reagents are employed for functional group modifications at specific positions on the pyrimidine core.
  3. Reaction Conditions: Reactions are typically conducted under controlled temperature and solvent conditions to optimize yield and purity.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (greater than 99%) .
Chemical Reactions Analysis

Dorsomorphin participates in several critical chemical reactions, particularly involving its inhibitory effects on BMP signaling pathways:

  • Inhibition of BMP Signaling: Dorsomorphin inhibits the phosphorylation of SMAD proteins (SMAD1/5/8), which are essential mediators in BMP signaling . The half-maximal inhibitory concentration (IC50) for this activity is approximately 0.47 µM, indicating high potency .
  • Selectivity: Dorsomorphin selectively inhibits BMP receptor kinases while sparing other pathways such as those mediated by TGF-beta . This selectivity is crucial for its application in biological studies.
Mechanism of Action

The mechanism by which dorsomorphin exerts its effects involves:

  1. Binding to BMP Receptors: Dorsomorphin binds to the type I receptors of BMPs, inhibiting their kinase activity.
  2. Blocking SMAD Activation: By preventing the phosphorylation of SMAD proteins, dorsomorphin effectively disrupts downstream transcriptional activities associated with BMP signaling .
  3. Impact on Cell Differentiation: Inhibition of BMP signaling leads to altered cell fate decisions during embryonic development and stem cell differentiation processes .
Physical and Chemical Properties Analysis

Dorsomorphin exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a yellow solid.
  • Solubility: Dorsomorphin is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mM and in water at 100 mM .
  • Stability: The compound remains stable under standard laboratory conditions but should be stored properly to maintain integrity.
Applications

Dorsomorphin has diverse applications in scientific research:

  • Stem Cell Research: It has been utilized to enhance cardiomyocyte differentiation from embryonic stem cells by inhibiting BMP signaling during early differentiation stages .
  • Bone Biology: Researchers use dorsomorphin to study osteoblast differentiation and the role of BMPs in bone formation .
  • Metabolic Studies: As an AMPK inhibitor, dorsomorphin has implications in metabolic research, particularly concerning energy homeostasis and cellular metabolism .
Introduction to Dorsomorphin in Biomedical Research

Historical Context and Discovery of Dorsomorphin as a BMP Pathway Modulator

Dorsomorphin (6-[4-(2-Piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine), initially termed "Compound C," was discovered through a pioneering zebrafish (Danio rerio) chemical genetic screen designed to identify compounds disrupting dorsoventral (DV) embryonic patterning. This screen evaluated over 7,500 compounds for their ability to induce dorsalization—a phenotype characterized by expansion of dorsal structures (e.g., nervous system) at the expense of ventral tissues (e.g., tail fin). Dorsomorphin emerged as a potent inducer of this defect, phenocopying genetic mutations in bone morphogenetic protein (BMP) pathway components like lost-a-fin (ALK8 mutant) and noggin-overexpressing zebrafish [2] [3].

The zebrafish model revealed dose- and time-dependent effects of dorsomorphin:

  • Mild dorsalization (absent ventral tail fin) when administered at 6–8 hours post-fertilization (h.p.f.)
  • Severe axis disruption (abnormal tailbud morphology, ectopic appendages) when applied at 1–2 h.p.f. [2]

Molecular analyses confirmed dorsomorphin’s BMP-inhibitory mechanism. It reduced expression of the ventral marker eve1 while expanding dorsal markers (pax2a, egr2b, myod). Critically, dorsomorphin reversed ventralization in chordin morphants—zebrafish embryos lacking an endogenous BMP antagonist—confirming functional BMP pathway antagonism [2]. Subsequent biochemical studies identified its direct inhibition of BMP type I receptor kinases ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B), with half-maximal inhibitory concentrations (IC50) of ~50 nM for ALK2 in cell-free assays [3] [4]. This contrasted with its previously known activity as an AMP-activated kinase (AMPK) inhibitor (Ki = 109 nM); structurally unrelated AMPK inhibitors failed to dorsalize embryos, confirming BMP specificity in developmental contexts [2] [9].

  • Table 1: Key Phenotypic Effects of Dorsomorphin in Zebrafish Embryos
    Administration Time (h.p.f.)Phenotypic SeverityDevelopmental DefectsGenetic Phenocopy
    1–2SevereDisrupted gastrulation, ovoid morphology, abnormal somitesswirl (BMP2 mutant), snailhouse (ALK8 mutant)
    6–8ModerateAbsent ventral tail fin, reduced intermediate cell masslost-a-fin (ALK8 mutant), noggin overexpression
    ≥24 (post-DV patterning)MildImpaired osteogenesisdagger (BMP inhibitor overexpression)

Role of Dorsomorphin in Signaling Pathway Pharmacology

Dorsomorphin serves as a foundational pharmacologic tool for dissecting BMP signaling dynamics due to its target selectivity and temporal controllability. It inhibits BMP type I receptors by competitively binding the ATP-binding pocket, blocking kinase activity and subsequent phosphorylation of receptor-regulated SMADs (SMAD1/5/8). This prevents SMAD complex formation with SMAD4 and nuclear translocation, thereby suppressing transcription of BMP target genes (e.g., ID1, HEPCIDIN) [1] [3].

Key mechanistic features include:

  • Pathway selectivity: At concentrations ≤10 µM, dorsomorphin inhibits BMP-induced SMAD1/5/8 phosphorylation but not TGF-β- or activin-induced SMAD2/3 phosphorylation [3].
  • Functional dissociation of BMP effectors: It blocks SMAD activation without inhibiting BMP-mediated p38 MAPK phosphorylation, suggesting distinct signaling branches downstream of BMP receptors [3].
  • Co-receptor modulation: Dorsomorphin suppresses hepcidin induction by BMP co-receptors (e.g., hemojuvelin), implicating ALK2/3 in iron homeostasis [2].
  • Table 2: Selectivity Profile of Dorsomorphin for BMP Type I Receptors
    Target KinaseInhibition ActivityCellular/Developmental Consequence
    ALK2IC50 ~50 nM (biochemical)Blocks dorsal-ventral patterning, hepcidin expression
    ALK3IC50 ~100–500 nM (cellular)Inhibits osteogenic differentiation, cardiomyogenesis
    ALK6IC50 ~1–5 µM (cellular)Disrupts chondrogenesis, limb development
    AMPKKi = 109 nMNo contribution to dorsalization phenotypes
    VEGFR2/PDGFRβWeak inhibition at ≥10 µMNo vascular defects in zebrafish at dorsalizing doses

In biomedical research, dorsomorphin enables precise interrogation of BMP roles across contexts:

  • Stem cell differentiation: In mouse embryonic stem cells (ESCs), 24-hour dorsomorphin exposure (2 µM) during early differentiation enhances cardiomyogenesis by 20–30-fold, evidenced by increased Nkx2.5 and Myh6 expression and spontaneous contractility. This contrasts with the endogenous inhibitor Noggin, which requires prolonged administration [7].
  • Iron metabolism: Dorsomorphin inhibits hepatic SMAD1/5/8 phosphorylation induced by iron challenge, normalizing hepcidin expression and increasing serum iron levels—validating BMP signaling as a therapeutic target for anemia of inflammation [2] [8].
  • Cancer multidrug resistance (MDR): Recent studies identify dorsomorphin as an ABCG2 transporter inhibitor. At 1 µM, it reverses ABCG2-mediated resistance to mitoxantrone and doxorubicin in colorectal cancer cells by blocking chemotherapeutic efflux, independent of AMPK inhibition [8].

Derivatives like LDN-193189 (improved ALK2/3 potency) and K02288 (ALK2-selective) were developed to address dorsomorphin’s off-target effects (e.g., AMPK, VEGFR2 inhibition), expanding its utility in dissecting context-specific BMP functions [4]. These compounds retain core pharmacophore elements while optimizing interactions within the kinase hydrophobic pocket.

  • Table 3: Research Applications of Dorsomorphin and Derivatives
    Biological ContextApplicationKey OutcomeReference
    Zebrafish DV patterningPathway validationPhenocopied BMP mutants; rescued chordin morphants [2] [3]
    Mouse ESC differentiationCardiomyocyte induction20–30-fold increase in beating cardiomyocytes [7]
    Hepatic iron homeostasisHepcidin modulationNormalized hepcidin expression during inflammation [2]
    Colorectal cancer MDRABCG2 inhibitionRestored sensitivity to mitoxantrone/doxorubicin [8]

Compounds Mentioned in the Article

  • Dorsomorphin (Compound C, BML-275)
  • LDN-193189
  • K02288
  • DMH1
  • AZ32
  • KU55933
  • Mitoxantrone
  • Doxorubicin
  • Cisplatin
  • Noggin

Properties

CAS Number

866405-64-3

Product Name

Dorsomorphin

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(6-(4-(2-piperidin-1-ylethoxy)phenyl))-3-pyridin-4-ylpyrazolo(1,5-a)pyrimidine
4-(6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrazolo(1,5-a)pyrimidin-3-yl)pyridine
6-(4-(2-(1-Piperidinyl)ethoxy)phenyl)-3-(4-pyridinyl)pyrazolo(1,5-a)pyrimidine
AMPK inhibitor, compound C
compound C dorsomorphin
dorsomorphin

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.